![molecular formula C9H17N2O5P B14301628 Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate CAS No. 113619-28-6](/img/structure/B14301628.png)
Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate is an organic compound that features a diazenyl group, which is a functional group containing a nitrogen-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate typically involves the reaction of a suitable precursor with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo various transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxy pent-2-enoate: A structurally similar compound with a hydroxyl group instead of the diazenyl group.
Methyl 3-[(diethoxyphosphoryl)diazenyl]-2-butenoate: A closely related compound with slight variations in the substituents.
Uniqueness
Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
113619-28-6 |
|---|---|
Molekularformel |
C9H17N2O5P |
Molekulargewicht |
264.22 g/mol |
IUPAC-Name |
methyl 3-(diethoxyphosphoryldiazenyl)but-2-enoate |
InChI |
InChI=1S/C9H17N2O5P/c1-5-15-17(13,16-6-2)11-10-8(3)7-9(12)14-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
UMTUYIRCSCIGPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N=NC(=CC(=O)OC)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)
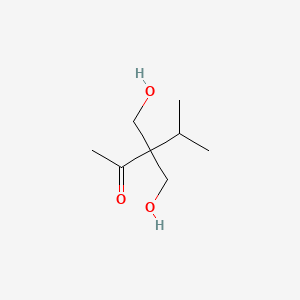


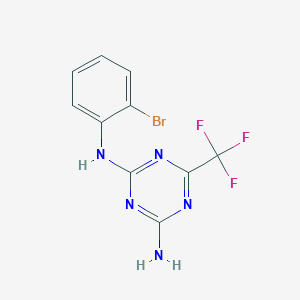
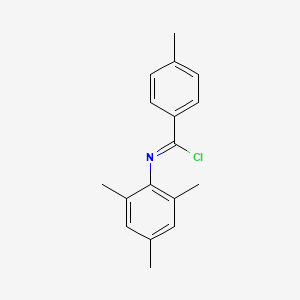
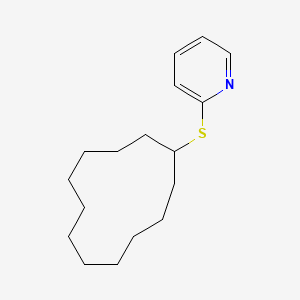
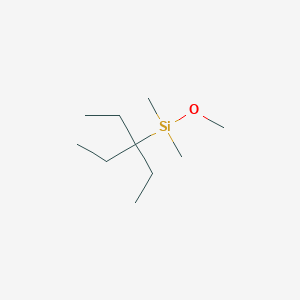
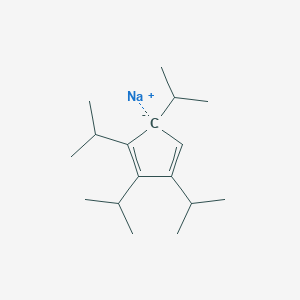
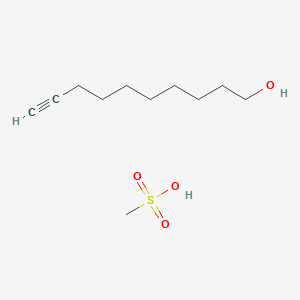
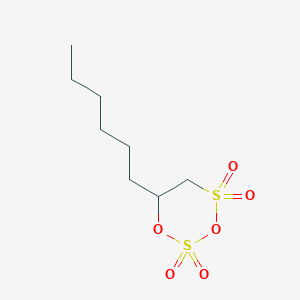
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
